acetic acid CAS No. 177902-90-8](/img/structure/B66199.png)

[(Carboxymethoxy)amino](oxo)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

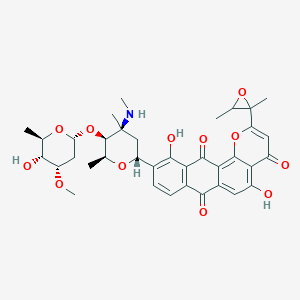

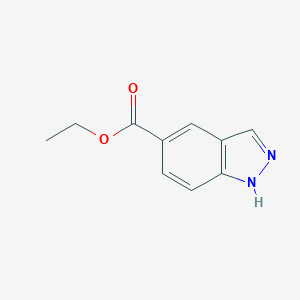

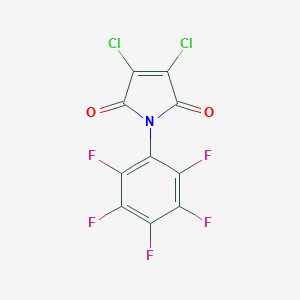

“(Carboxymethoxy)aminoacetic acid” is a chemical compound with the molecular formula C4H5NO6 . It contains a total of 15 bonds, including 10 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 aliphatic carboxylic acids, 1 aliphatic hydroxylamine, and 2 hydroxyl groups .

Molecular Structure Analysis

The molecular structure of “(Carboxymethoxy)aminoacetic acid” consists of 16 atoms, including 5 Hydrogen atoms, 4 Carbon atoms, 1 Nitrogen atom, and 6 Oxygen atoms . The InChI code for this compound is 1S/C4H5NO6/c6-2(7)1-11-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) .Physical And Chemical Properties Analysis

“(Carboxymethoxy)aminoacetic acid” is a solid at room temperature . It should be stored at 2-8°C . The molecular weight of the compound is 163.09 .Applications De Recherche Scientifique

Medicinal Chemistry

- Summary of the Application: “(Carboxymethoxy)aminoacetic acid” is a chemical compound that has potential applications in the field of medicinal chemistry . It can be used in the synthesis of novel α-aminophosphonates derivatives .

- Methods of Application or Experimental Procedures: The compound can be synthesized via the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . The new compounds were obtained in good yield with a simple workup and were confirmed using various spectroscopic methods .

- Results or Outcomes: The synthesized compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria compared with reference drugs . Some of the synthesized compounds exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL . The presence of coumarylthiazole moiety and hydroxyl in the quinoline group increased the inhibitory activity against microbial strains pathogens .

Catalytic and Non-Catalytic Amidation of Carboxylic Acid Substrates

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: This compound can be used in the amidation of carboxylic acid substrates . Amidation is a significant part of organic and medicinal chemistry due to its utility in synthesizing peptides, lactams, and more than 25% of familiar drugs .

- Methods of Application or Experimental Procedures: Amidation can be achieved through several methods, including carboxylic acid activation, amine activation, and transamidation . The focus is often on the activation of carboxylic acid due to its availability, low cost, and its facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .

- Results or Outcomes: The importance of carboxamides stems from their utility in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties . More than 25% of familiar drugs consist of a carboxamide group .

Inhibitor of Aminobutyrate Aminotransferase

- Specific Scientific Field: Biochemistry .

- Summary of the Application: This compound can be used as an inhibitor of aminobutyrate aminotransferase . This enzyme plays a key role in the metabolism of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian central nervous system .

- Methods of Application or Experimental Procedures: The compound can be administered in vivo to inhibit aminobutyrate aminotransferase activity . This results in increased levels of GABA in tissues .

- Results or Outcomes: The inhibition of aminobutyrate aminotransferase can potentially be used in the treatment of neurological disorders such as epilepsy, where there is often a deficiency of GABA in the brain .

Safety And Hazards

“(Carboxymethoxy)aminoacetic acid” is classified as a hazardous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H318, and H332 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage .

Propriétés

IUPAC Name |

2-(carboxymethoxyamino)-2-oxoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO6/c6-2(7)1-11-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMSKWWJTAFUAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)ONC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443329 |

Source

|

| Record name | [(Carboxymethoxy)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Carboxymethoxy)amino](oxo)acetic acid | |

CAS RN |

177902-90-8 |

Source

|

| Record name | [(Carboxymethoxy)amino](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)